molecular formula C19H20FNO2 B2916762 1-[2-(4-methoxyphenyl)cyclopropyl]-1-ethanone O-(4-fluorobenzyl)oxime CAS No. 478262-65-6

1-[2-(4-methoxyphenyl)cyclopropyl]-1-ethanone O-(4-fluorobenzyl)oxime

Cat. No.: B2916762
CAS No.: 478262-65-6
M. Wt: 313.372
InChI Key: JCSDVJPIZDVUDG-FYJGNVAPSA-N
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Description

The compound “1-[2-(4-methoxyphenyl)cyclopropyl]-1-ethanone O-(4-fluorobenzyl)oxime” is an organic compound that contains several functional groups, including a methoxy group, a cyclopropyl group, an ethanone group, a fluorobenzyl group, and an oxime group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The cyclopropyl group would introduce strain into the molecule, while the polar groups (methoxy, ethanone, fluorobenzyl, and oxime) would likely influence its reactivity .


Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups would likely make it soluble in polar solvents .

Scientific Research Applications

Crystal Structure and Synthesis

The study of crystal structures related to the compound reveals insights into the molecular configurations and potential for further chemical modifications. For example, the crystal structure of a related compound, (E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime, demonstrates the arrangement of cyclohexane rings and the conformation of the C=N double bond, suggesting avenues for synthesizing new derivatives with specific properties (Xiaoping Rao, Yan-Jie Cui, Jian-Qiang Zheng, 2014).

Antifolate Properties

Research into antifolate properties of structurally similar compounds highlights their potential in medical applications, particularly in inhibiting enzymes or cell growth in cancer treatments. One study on a different compound demonstrates its potency in vitro against DHFR and L1210 cell growth, akin to methotrexate, indicating potential uses in chemotherapy (J. Degraw, P. H. Christie, W. T. Colwell, F. M. Sirotnak, 1992).

Metabolite Interactions

Another area of research involves studying the metabolites of prasugrel, a thienopyridine antiplatelet agent, to understand how its transformation involves cyclopropyl and fluorophenyl components. This research could provide insights into the metabolic pathways and interactions of compounds containing cyclopropyl and fluorophenyl groups with cytochromes P450, informing drug development and optimization processes (J. Rehmel et al., 2006).

Antimicrobial and Antifungal Applications

Compounds with structural similarities to 1-[2-(4-methoxyphenyl)cyclopropyl]-1-ethanone O-(4-fluorobenzyl)oxime have been explored for their antimicrobial and antifungal properties. Studies on mono- and dinuclear Ni(II) complexes constructed from related ligands have shown significant antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Lan‐Qin Chai et al., 2017).

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. This could include exploring its use in various fields such as medicine, materials science, or chemical synthesis .

Properties

IUPAC Name

(E)-N-[(4-fluorophenyl)methoxy]-1-[2-(4-methoxyphenyl)cyclopropyl]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO2/c1-13(21-23-12-14-3-7-16(20)8-4-14)18-11-19(18)15-5-9-17(22-2)10-6-15/h3-10,18-19H,11-12H2,1-2H3/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSDVJPIZDVUDG-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC1=CC=C(C=C1)F)C2CC2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OCC1=CC=C(C=C1)F)/C2CC2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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